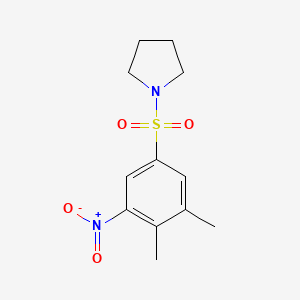
1-(3,4-Dimethyl-5-nitrobenzenesulfonyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dimethyl-5-nitrobenzenesulfonyl)pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring attached to a 3,4-dimethyl-5-nitrobenzenesulfonyl group
准备方法
The synthesis of 1-(3,4-Dimethyl-5-nitrobenzenesulfonyl)pyrrolidine typically involves the reaction of 3,4-dimethyl-5-nitrobenzenesulfonyl chloride with pyrrolidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to optimize yield and purity.
化学反应分析
1-(3,4-Dimethyl-5-nitrobenzenesulfonyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(3,4-Dimethyl-5-nitrobenzenesulfonyl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic applications.
Materials Science: It is used in the development of advanced materials with specific properties.
Biological Research: It is employed in the study of enzyme inhibition and protein-ligand interactions.
作用机制
The mechanism of action of 1-(3,4-Dimethyl-5-nitrobenzenesulfonyl)pyrrolidine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modulation of protein function.
相似化合物的比较
1-(3,4-Dimethyl-5-nitrobenzenesulfonyl)pyrrolidine can be compared with other similar compounds such as:
1-(3,4-Dimethylbenzenesulfonyl)pyrrolidine: Lacks the nitro group, resulting in different reactivity and applications.
1-(3,4-Dimethyl-5-nitrobenzenesulfonyl)piperidine: Contains a piperidine ring instead of a pyrrolidine ring, leading to variations in biological activity and chemical properties.
生物活性
1-(3,4-Dimethyl-5-nitrobenzenesulfonyl)pyrrolidine is a compound of significant interest in pharmacological research due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.
- IUPAC Name: this compound
- Molecular Formula: C12H14N2O4S
- Molecular Weight: 278.31 g/mol
The biological activity of this compound is primarily attributed to its sulfonyl and nitro groups. The sulfonyl moiety can form covalent bonds with nucleophilic sites on proteins, which may inhibit or modify their activity. Additionally, the nitro group can participate in redox reactions, generating reactive oxygen species that contribute to its antimicrobial and anticancer effects .
Biological Activities
1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been studied for its efficacy against various bacterial strains, demonstrating the ability to inhibit growth at low concentrations.
2. Anticancer Properties
Preliminary studies suggest that this compound may induce apoptosis in cancer cells. The compound's mechanism involves interference with cellular signaling pathways critical for cancer cell survival and proliferation .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Type | IC50 (µM) | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | 0.5 | |
| Anticancer | HeLa Cells | 0.8 | |
| Antiviral | Measles Virus | 250 nM |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have highlighted the importance of both the pyrrolidine ring and the substituents on the benzene ring. Variations in these structures can significantly alter biological activity. For instance, modifications to the nitro or sulfonyl groups have been shown to affect potency against specific targets .
Pharmacokinetic Profile
The pharmacokinetic properties of this compound are crucial for its therapeutic application. Studies indicate that the compound has favorable absorption characteristics but may exhibit variable metabolism rates depending on structural modifications .
属性
IUPAC Name |
1-(3,4-dimethyl-5-nitrophenyl)sulfonylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c1-9-7-11(8-12(10(9)2)14(15)16)19(17,18)13-5-3-4-6-13/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOGSLJNNJNNRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)[N+](=O)[O-])S(=O)(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














